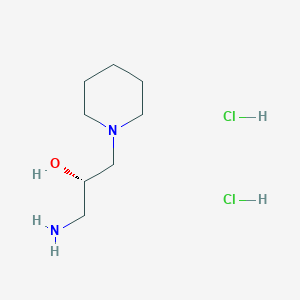

(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

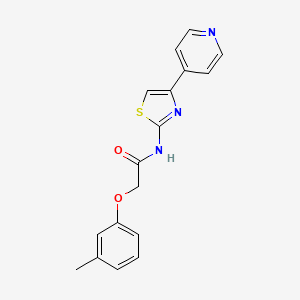

“(2S)-1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride” is a compound with the CAS No. 1909287-35-9 . It has a molecular weight of 231.16 and a molecular formula of C8H20Cl2N2O .

Synthesis Analysis

The compound is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1950s.Molecular Structure Analysis

The molecular structure of the compound includes a piperidine ring, an amino group, and a hydroxyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.16 . The storage conditions, boiling point, and other physical and chemical properties are not specified in the search results .Applications De Recherche Scientifique

Crystal Structure and Chemical Properties

Research into the chemical structure and properties of compounds similar to (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride has provided insights into their potential applications. For example, studies on nitropiperidinoimidazolderivate derivatives have explored the formation and structural characteristics of isomers involving piperidine residues. These studies contribute to our understanding of molecular interactions and the potential for developing new chemical entities with desirable properties (Gzella, Wrzeciono, & Pöppel, 1999).

Synthesis Methods

Innovative synthesis methods for piperidine and related compounds have significant implications for pharmaceutical research and development. A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with major importance in medicinal chemistry, showcases the potential for efficient production of complex molecules. This method simplifies the synthesis process, which is crucial for the development of pharmaceuticals and research chemicals (Smaliy et al., 2011).

Antimicrobial Applications

Research into the antimicrobial activity of piperidine derivatives against pathogens of agricultural significance, such as those affecting tomato plants, reveals the potential for these compounds in developing new antimicrobial agents. This includes the synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, demonstrating the relationship between chemical structure and antimicrobial efficacy (Vinaya et al., 2009).

Glycosidase Inhibition

The synthesis of polyhydroxylated indolizidines, including those incorporating a piperidine ring, as potential glycosidase inhibitors, illustrates another avenue of research. These compounds have been evaluated for their ability to inhibit glycosidases, enzymes involved in the breakdown of carbohydrates. Such inhibitors have potential applications in treating diseases like diabetes, where carbohydrate metabolism is a key concern (Baumann et al., 2008).

Mécanisme D'action

The compound is a psychostimulant that works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and increasing their availability in the synaptic cleft.

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-1-amino-3-piperidin-1-ylpropan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c9-6-8(11)7-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H/t8-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGTWSNIJDZPPB-JZGIKJSDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C[C@H](CN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909287-35-9 |

Source

|

| Record name | (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2665899.png)

![5-(4-hydroxypiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665901.png)

![(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2665910.png)

![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride](/img/structure/B2665911.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2665916.png)

![N-(3,4-diethoxybenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2665917.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2665918.png)